

Spectroscopic Data for 4-(2-Isopropoxyphenoxy)piperidine: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Isopropoxyphenoxy)piperidine
Cat. No.: B1498826

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This technical guide provides a detailed analysis of the expected spectroscopic data for the compound **4-(2-Isopropoxyphenoxy)piperidine**. As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural characteristics is paramount for researchers, scientists, and professionals in drug development.^[1] While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a predictive yet comprehensive spectroscopic profile. The interpretations herein are grounded in data from analogous structures and foundational spectroscopic theory.

The molecular structure of **4-(2-Isopropoxyphenoxy)piperidine**, with the chemical formula $C_{14}H_{21}NO_2$ and a molecular weight of 235.32 g/mol, forms the basis for the subsequent spectroscopic predictions.

Figure 1: Chemical structure of **4-(2-Isopropoxyphenoxy)piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **4-(2-Isopropoxyphenoxy)piperidine** are detailed below.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the isopropoxy, aromatic, and piperidine protons.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Isopropoxy $-\text{CH}_3$	~1.3	Doublet	6H
Piperidine $-\text{CH}_2$ (axial, adjacent to N)	~2.6 - 2.8	Multiplet	2H
Piperidine $-\text{CH}_2$ (equatorial, adjacent to N)	~3.0 - 3.2	Multiplet	2H
Piperidine $-\text{CH}_2$ (axial, adjacent to CH-O)	~1.6 - 1.8	Multiplet	2H
Piperidine $-\text{CH}_2$ (equatorial, adjacent to CH-O)	~2.0 - 2.2	Multiplet	2H
Piperidine NH	~1.5 - 2.5 (broad)	Singlet (broad)	1H
Piperidine CH-O	~4.3 - 4.5	Multiplet	1H
Isopropoxy CH	~4.5 - 4.7	Septet	1H
Aromatic $-\text{CH}$	~6.8 - 7.2	Multiplet	4H

Interpretation:

- The two methyl groups of the isopropoxy substituent are diastereotopic and are expected to appear as a doublet due to coupling with the adjacent methine proton.
- The protons on the piperidine ring will exhibit complex splitting patterns due to both geminal and vicinal coupling. The protons adjacent to the nitrogen atom are expected to be deshielded compared to the other piperidine protons.
- The methine proton of the piperidine ring attached to the ether oxygen will be significantly deshielded.
- The aromatic protons will appear in the characteristic aromatic region, with their specific shifts and multiplicities depending on the substitution pattern.
- The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration.

Predicted ^{13}C NMR Spectrum

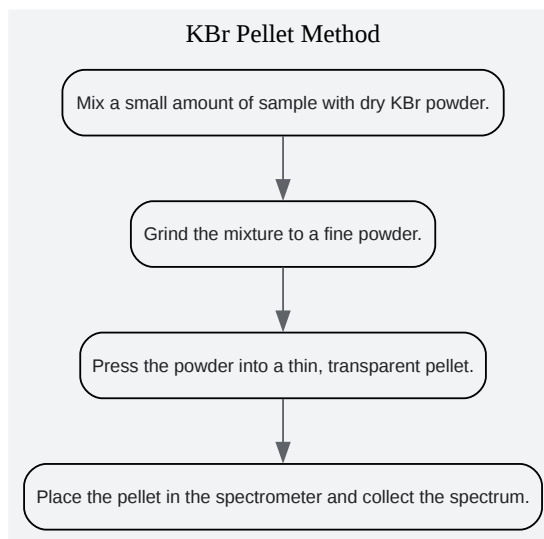
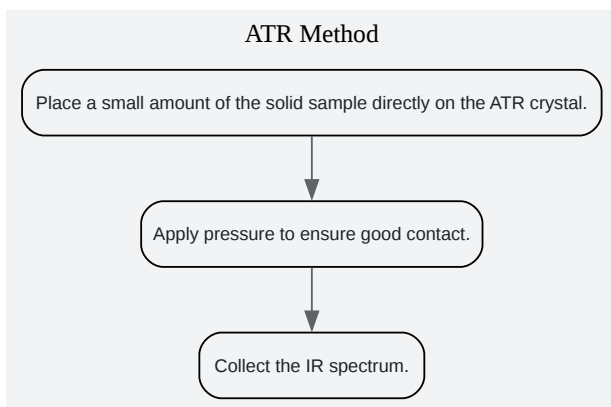
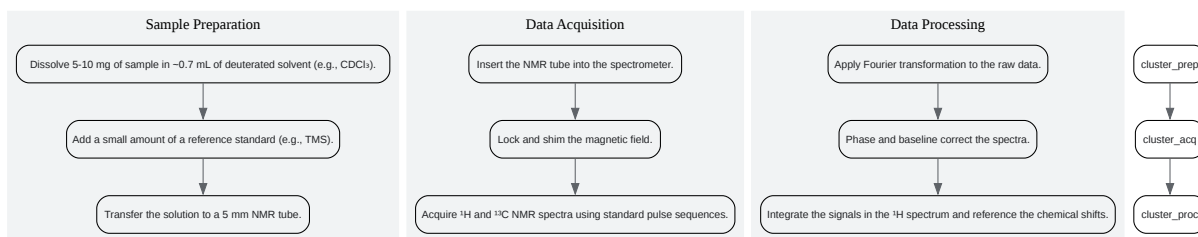
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

Carbon	Predicted Chemical Shift (δ , ppm)
Isopropoxy -CH ₃	~22
Piperidine -CH ₂ (adjacent to N)	~45
Piperidine -CH ₂ (adjacent to CH-O)	~30
Piperidine CH-O	~75
Isopropoxy CH	~71
Aromatic C-H	~115 - 125
Aromatic C-O (isopropoxy)	~148
Aromatic C-O (piperidine)	~147

Interpretation:

- The aliphatic carbons of the isopropoxy and piperidine groups will appear in the upfield region of the spectrum.
- The carbon atom of the piperidine ring bonded to the oxygen will be the most deshielded among the aliphatic carbons.
- The aromatic carbons will resonate in the downfield region, with the carbons directly attached to the oxygen atoms being the most deshielded.

Experimental Protocol for NMR Spectroscopy



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Figure 3: Common methods for solid-sample IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

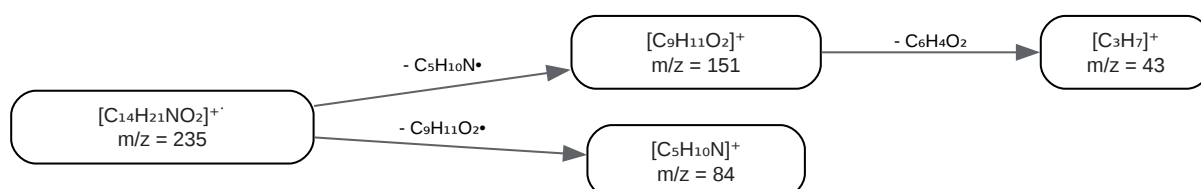
Predicted Mass Spectrum

The molecular formula of **4-(2-Isopropoxyphenoxy)piperidine** is $C_{14}H_{21}NO_2$, giving it a monoisotopic mass of 235.1572 u.

Ion	m/z (predicted)
$[M+H]^+$	236.1645
$[M]^+$	235.1572
$C_9H_{11}O_2^+$	151
$C_5H_{10}N^+$	84
$C_3H_7^+$	43

Interpretation of Fragmentation:

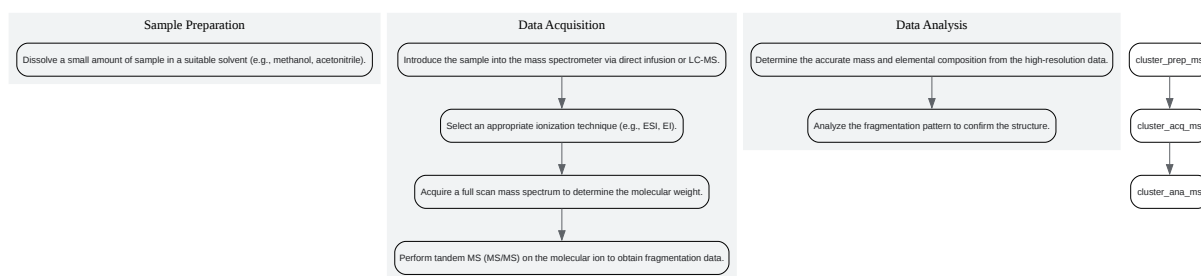
Under electron ionization (EI), the molecular ion peak at m/z 235 would be expected. In electrospray ionization (ESI), the protonated molecule $[M+H]^+$ at m/z 236 would likely be the base peak. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring and its substituents. [2] A plausible fragmentation pattern would involve the cleavage of the ether bond, leading to the formation of an isopropoxyphenoxy radical and a piperidinylium cation, or vice versa. Further fragmentation of the isopropoxy group (loss of a propyl group) is also likely.



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Figure 4: Predicted fragmentation pathway for **4-(2-Isopropoxyphenoxy)piperidine**.

Experimental Protocol for Mass Spectrometry



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Figure 5: General workflow for mass spectrometry analysis.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic characterization of **4-(2-Isopropoxyphenoxy)piperidine**. The anticipated NMR, IR, and MS data provide a foundational reference for the identification and structural verification of this compound. The provided experimental protocols outline standard methodologies for obtaining high-quality spectroscopic data for this and similar molecules. For definitive structural confirmation, the synthesis and subsequent experimental analysis of this compound are recommended.

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